H-89 Dihydrochloride

Overview

Description

Scientific Research Applications

H 89 dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

H 89 dihydrochloride exerts its effects by competitively inhibiting the ATP-binding site on the catalytic subunit of PKA. This inhibition prevents the phosphorylation of PKA substrates, thereby disrupting PKA-mediated signaling pathways. The compound also exhibits moderate inhibitory effects on other kinases such as protein kinase G (PKG) and protein kinase C (PKC) .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

H-89 Dihydrochloride plays a crucial role in biochemical reactions by inhibiting PKA. This inhibition affects various enzymes, proteins, and other biomolecules. This compound interacts with PKA by binding to its ATP-binding site, thereby preventing the phosphorylation of PKA substrates. Additionally, this compound has been shown to inhibit other kinases such as protein kinase G (PKG) and protein kinase C (PKC) at higher concentrations .

Cellular Effects

This compound influences various cellular processes by inhibiting PKA. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound inhibits the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor involved in gene expression . This inhibition leads to changes in gene expression and affects cellular functions such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its competitive binding to the ATP-binding site of PKA. By occupying this site, this compound prevents ATP from binding to PKA, thereby inhibiting its kinase activity. This inhibition affects the phosphorylation of PKA substrates, leading to changes in cellular signaling pathways and gene expression . Additionally, this compound has been shown to inhibit other kinases and ion channels, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at -20°C and protected from light. Its potency may decrease over time if not stored properly. Long-term exposure to this compound can lead to sustained inhibition of PKA and other kinases, resulting in prolonged changes in cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound selectively inhibits PKA, while at higher doses, it can inhibit other kinases and ion channels. High doses of this compound may lead to toxic or adverse effects, such as changes in cellular metabolism and increased apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways by inhibiting PKA. This inhibition affects the phosphorylation of enzymes and proteins involved in glycogen, sugar, and lipid metabolism. This compound also influences the activity of metabolic enzymes and cofactors, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is a cell-permeable compound that can diffuse across cell membranes. Once inside the cell, this compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with cellular components. The compound can localize to various cellular compartments, including the cytoplasm and nucleus. Its activity and function are affected by targeting signals and post-translational modifications that direct it to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H 89 dihydrochloride involves the reaction of 5-isoquinolinesulfonamide with p-bromocinnamylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of H 89 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is usually produced in a lyophilized powder form for ease of storage and handling .

Chemical Reactions Analysis

Types of Reactions

H 89 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the bromine atom and the sulfonamide group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving H 89 dihydrochloride include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like DMSO or ethanol at controlled temperatures .

Major Products Formed

The major products formed from the reactions of H 89 dihydrochloride depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can lead to the formation of amine derivatives .

Comparison with Similar Compounds

Similar Compounds

KT 5720: Another PKA inhibitor with a different chemical structure but similar inhibitory effects.

Rp-cAMPS: A cyclic AMP analog that inhibits PKA by preventing the activation of the kinase.

Uniqueness

H 89 dihydrochloride is unique due to its high specificity and potency as a PKA inhibitor. It is 30 times more potent than H 8 and exhibits a broader range of inhibitory effects on other kinases, making it a valuable tool in kinase research .

properties

IUPAC Name |

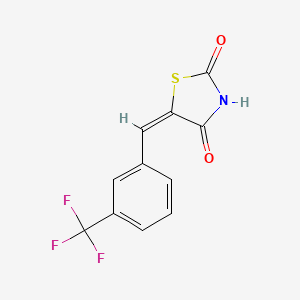

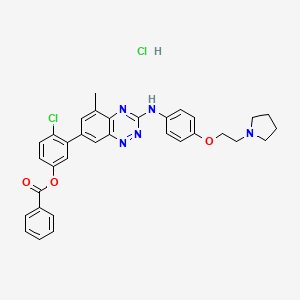

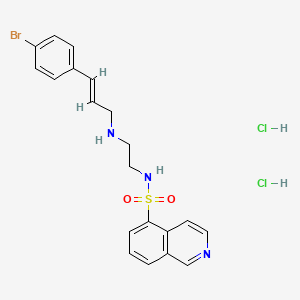

N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O2S.2ClH/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20;;/h1-10,12,15,22,24H,11,13-14H2;2*1H/b3-2+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELOGQJVGPIKAM-WTVBWJGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNC/C=C/C3=CC=C(C=C3)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrCl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does H-89 dihydrochloride exert its effects at the cellular level?

A1: this compound acts as a competitive inhibitor of ATP for the catalytic subunit of PKA. [, , ] By binding to PKA, this compound prevents the phosphorylation of downstream target proteins, ultimately disrupting PKA-dependent signaling pathways. This inhibition has been observed to impact various cellular functions, including adipocyte browning [], neuroprotection after traumatic brain injury [], and autophagy regulation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.